5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3N5O2/c1-20-10(12(14,15)16)19-21(11(20)23)3-2-18-9(22)7-4-8(13)6-17-5-7/h4-6H,2-3H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVXWSDFCVVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps. Here’s a generalized route:
Formation of the Triazole Ring: : This begins with the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the core triazole structure.
Introduction of the Bromine Atom: : Bromination can be achieved using a brominating agent such as N-bromosuccinimide in a solvent like chloroform.
Alkylation: : The ethyl linkage is established via alkylation reactions, often using an alkyl halide under basic conditions.
Amidation: : Final coupling with nicotinic acid or its derivatives results in the formation of the desired nicotinamide compound.
Industrial Production Methods
Industrial methods follow similar pathways but are optimized for scale. Use of continuous flow reactors, advanced purification techniques like chromatography, and automation of the reaction conditions ensure higher yields and purity on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the triazole and methyl groups.
Reduction: : Reduction processes could potentially target the bromine or amide functionalities.
Substitution: : Nucleophilic substitution reactions can modify the bromine atom or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide in an appropriate solvent.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Strong nucleophiles like thiols or amines under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The presence of the trifluoromethyl group in this compound enhances its interaction with biological targets, which may lead to significant antibacterial and antifungal activities. Similar compounds have demonstrated effectiveness against various pathogens, including resistant strains of bacteria and fungi .
Anticancer Properties
Preliminary studies suggest that 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide exhibits cytotoxic effects against several cancer cell lines, including breast and cervical cancer cells. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cancer proliferation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance its efficacy include:
- Trifluoromethyl Group : Increases lipophilicity and binding affinity to target proteins.
- Phenyl Substituents : Variations on the phenyl ring can modulate cytotoxicity and selectivity towards specific cancer cell lines .
Several studies have highlighted the potential applications of triazole derivatives similar to this compound:
Antibacterial Studies : Research has shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on benzotriazole derivatives indicated comparable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anticancer Research : Investigations into the anticancer properties have revealed that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups has been noted to improve the potency of these compounds .
Mechanism of Action
The compound’s biological activity is primarily due to its interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: : The triazole and nicotinamide groups mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.
Pathways: : It can disrupt pathways by altering the normal biochemical processes, leading to therapeutic effects or biochemical insights.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence, focusing on core structures, substituents, and physicochemical properties:
*Estimated based on molecular formula. †Inferred from similar triazolone derivatives .
Biological Activity
5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide (CAS Number: 1421459-98-4) is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.2 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.
The mechanism of action for triazole derivatives typically involves the inhibition of specific enzymes or pathways in target organisms. For instance, triazoles can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption. The trifluoromethyl group may enhance binding affinity to biological targets due to its electronegative nature.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has also been documented. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival . For instance, derivatives similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung cancer) | 49.85 |
| Compound E | HeLa (Cervical cancer) | 26.00 |
| Compound F | MCF7 (Breast cancer) | 37.50 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC evaluated the antibacterial activity of various triazole derivatives against multiple strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity .
- Anticancer Screening : Another investigation focused on the anticancer properties of triazole derivatives where it was found that certain modifications on the triazole ring significantly improved cytotoxicity against breast and lung cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of brominated nicotinamide derivatives with triazole intermediates. For example, sodium borohydride (NaBH₄) reduction in absolute ethanol under reflux (4 hours) has been used for similar triazole derivatives, achieving yields of 61–81% after recrystallization . Optimization strategies include solvent selection (e.g., ethanol/water mixtures), temperature control, and purification via recrystallization. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 0.01 mol substrate with 0.04 mol NaBH₄) can enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for absorption bands corresponding to C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- ¹H-NMR : Identify signals for the ethyl linker (δ 3.5–4.5 ppm), trifluoromethyl group (δ 1.2–1.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (e.g., R factor < 0.05) provides bond lengths and angles .
Q. How should initial biological activity screening (e.g., antimicrobial or antitumor assays) be designed for this compound?
- Methodological Answer : Use standardized protocols such as:
- Broth microdilution assays (CLSI guidelines) for antimicrobial activity against Gram-positive/negative bacteria .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the compound's pharmacological profile?
- Methodological Answer :
- Substituent variation : Modify the triazole ring (e.g., replace trifluoromethyl with thiophene or bromophenyl groups) and assess changes in bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs. For example, the bromine atom in nicotinamide derivatives enhances hydrophobic interactions with target proteins .
- Dose-response curves : Compare IC₅₀ values across analogs to quantify potency improvements .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting target interactions and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For similar triazoles, MEP surfaces revealed nucleophilic regions at oxygen and nitrogen atoms .
- Molecular docking : Use AutoDock Vina to dock the compound into protein targets (e.g., angiotensin II receptors). Prioritize binding poses with low RMSD (<2 Å) and high negative binding energies (≤−7 kcal/mol) .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Control for assay conditions : Differences in cell culture media, serum concentrations, or incubation times (e.g., 24 vs. 48 hours) can alter results. Standardize protocols across labs .
- Validate purity : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, residual solvents in recrystallized compounds may inhibit cell growth .
- Meta-analysis : Compare datasets using statistical tools (e.g., Cohen’s d) to identify outliers and systemic biases .
Q. What analytical methods are recommended for assessing compound stability under physiological conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C indicates thermal stability) .
- pH stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
- Light exposure studies : Use UV-vis spectroscopy to detect photodegradation products (e.g., loss of absorbance at λ_max ≈ 260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
